3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

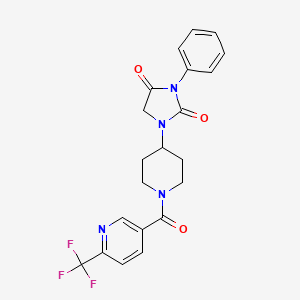

3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic organic compound featuring a hydantoin core (imidazolidine-2,4-dione) substituted with a phenyl group at position 3 and a piperidin-4-yl moiety linked to a 6-(trifluoromethyl)nicotinoyl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and CNS modulation. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the nicotinoyl-piperidine fragment may influence target binding and selectivity .

Properties

IUPAC Name |

3-phenyl-1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3/c22-21(23,24)17-7-6-14(12-25-17)19(30)26-10-8-15(9-11-26)27-13-18(29)28(20(27)31)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZHJZJQXVXWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Nicotinoyl Group: The trifluoromethyl-substituted nicotinoyl group can be introduced via an acylation reaction using nicotinic acid derivatives and trifluoromethylating agents.

Coupling with Imidazolidine-2,4-dione: The final step involves coupling the piperidine intermediate with imidazolidine-2,4-dione, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the imidazolidine-2,4-dione ring, potentially converting it to a more reduced form using agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group on the nicotinoyl moiety can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazolidine-2,4-dione core may interact with active sites of enzymes, inhibiting their activity. This compound may modulate signaling pathways involved in inflammation and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hydantoin derivatives modified with trifluoromethyl-substituted aromatic systems. Below is a detailed comparison with structurally analogous compounds, emphasizing pharmacological and physicochemical properties.

Structural Analogues and Key Differences

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility: The trifluoromethyl group in the target compound increases logP (~3.2 estimated) compared to non-CF₃ analogues (e.g., Compound X, logP ~2.1), enhancing membrane permeability but reducing aqueous solubility. BK49036, with a pyrimidine-CF₃ substitution, shows similar logP (~3.1) but distinct solubility due to pyrimidine’s polar nitrogen atoms .

Metabolic Stability: The hydantoin core is prone to hydrolysis, but the CF₃ group in the target compound slows oxidative metabolism. BK49036’s pyrimidine ring may offer better metabolic stability in hepatic microsomes compared to nicotinoyl derivatives, as pyrimidines are less susceptible to CYP450 oxidation .

Target Binding Affinity: Kinase Inhibition: The nicotinoyl-piperidine moiety in the target compound may favor interactions with ATP-binding pockets in kinases (e.g., JAK2 or EGFR), while BK49036’s pyrimidine could shift selectivity toward pyrimidine-dependent kinases (e.g., CDK4/6). However, BK49036’s pyrimidine may reduce blood-brain barrier penetration compared to the nicotinoyl variant.

Biological Activity

3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. Its structural complexity suggests it may exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 403.365 g/mol. The presence of trifluoromethyl and nicotinoyl groups may contribute to its unique pharmacological profile.

The mechanism of action for this compound is multifaceted, involving interactions with various biological pathways. Initial studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation. The imidazolidine ring structure is known to participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anti-cancer effects, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential use as an anti-cancer agent.

- Inflammation Model : In a murine model of arthritis, administration of the compound led to significant reductions in joint swelling and pain, indicating its potential as an anti-inflammatory therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.